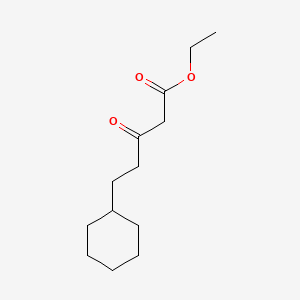

Ethyl 5-cyclohexyl-3-oxopentanoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

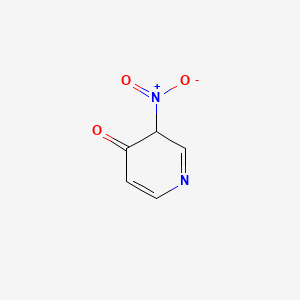

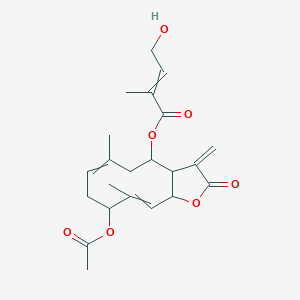

Ethyl 5-cyclohexyl-3-oxopentanoate is a chemical compound with the molecular formula C13H22O3 . It has an average mass of 226.312 Da and a monoisotopic mass of 226.156891 Da .

Synthesis Analysis

The synthesis of Ethyl 5-cyclohexyl-3-oxopentanoate involves several steps. One method involves the use of ethanol and sodium ethanolate . The reaction mixture is refluxed for 6 - 8 hours under an inert atmosphere . After cooling, the solvent is removed under reduced pressure, and the residue is dissolved in water and acidified by the addition of 13% HCl . The resulting precipitate is filtered, washed sequentially with water, ethanol, and ether, and then dried .Molecular Structure Analysis

The molecular structure of Ethyl 5-cyclohexyl-3-oxopentanoate consists of a cyclohexyl group attached to a pentanoate ester group . The cyclohexyl group is a six-membered carbon ring, and the pentanoate ester group contains a carbonyl (C=O) and an ethoxy (C2H5O) group .Applications De Recherche Scientifique

1. Specific Scientific Field The research is conducted in the field of Green Chemistry .

3. Methods of Application or Experimental Procedures Two different one-step syntheses of methyl 5-(dimethylamino)-2-methyl-5-oxopentanoate have been developed via Michael additions using a retrosynthetic approach . The more advanced, solvent-free synthetic route was optimized in terms of reagent excess and base catalyst selection .

4. Results or Outcomes The new synthesis was found to be more sustainable than the patented routes . Application of this green solvent was demonstrated for the first time for O - and N -arylation in S N Ar reaction with solvent recovery with similar or superior yields compared to other green solvents .

Propriétés

IUPAC Name |

ethyl 5-cyclohexyl-3-oxopentanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H22O3/c1-2-16-13(15)10-12(14)9-8-11-6-4-3-5-7-11/h11H,2-10H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYVJFXKWPLHZTD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC(=O)CCC1CCCCC1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H22O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70699561 |

Source

|

| Record name | Ethyl 5-cyclohexyl-3-oxopentanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70699561 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 5-cyclohexyl-3-oxopentanoate | |

CAS RN |

126930-21-0 |

Source

|

| Record name | Ethyl 5-cyclohexyl-3-oxopentanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70699561 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2H-3,6-Methanofuro[2,3-C]pyridine](/img/structure/B593235.png)

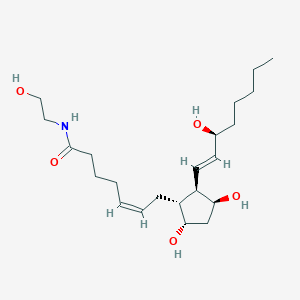

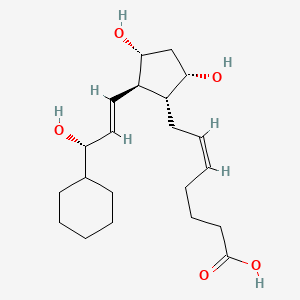

![7-[2-(3-Hydroxyoctyl)-5-oxopyrrolidin-1-YL]heptanoic acid](/img/structure/B593249.png)